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Allyl o-tolyl ether

Cat. No.: B1266613
CAS No.: 936-72-1
M. Wt: 148.2 g/mol
InChI Key: LQOGVESOGIHDSO-UHFFFAOYSA-N
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Description

Historical Context of Allyl Aryl Ether Rearrangements in Organic Chemistry

The study of allyl aryl ethers is deeply rooted in the discovery of the Claisen rearrangement. First reported in 1912 by Rainer Ludwig Claisen, this reaction involves the thermal conversion of an allyl phenyl ether to an o-allylphenol. wikipedia.orgmasterorganicchemistry.com This transformation was found to be a libretexts.orglibretexts.org-sigmatropic rearrangement, a class of pericyclic reactions that proceed through a highly ordered, cyclic transition state. wikipedia.orglibretexts.org

The mechanism is intramolecular and concerted, meaning bond-breaking and bond-forming occur simultaneously. libretexts.org For an allyl aryl ether, heating prompts the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring. libretexts.org This occurs via a six-membered, cyclic transition state, leading to a non-aromatic cyclohexadienone intermediate. This intermediate then quickly tautomerizes to the more stable phenolic product. libretexts.org Early mechanistic proof was established through experiments such as isotopic labeling, which confirmed that the terminal carbon of the allyl group is the one that forms the new bond with the aromatic ring. libretexts.orglibretexts.org

Significance of Allyl o-tolyl Ether as a Model Substrate in Mechanistic Studies

This compound serves as an important model substrate for in-depth investigations into the Claisen rearrangement. chemicalbook.com The presence of the methyl group at the ortho position provides a specific point of steric and electronic influence, allowing researchers to study how substituents affect the reaction's rate and regioselectivity. wikipedia.org

By comparing the rearrangement of this compound with its isomers, such as allyl p-tolyl ether, chemists can isolate and understand the impact of substituent placement. researchgate.netdoi.org Such studies, combining experimental kinetics with computational modeling, have provided detailed insights into the reaction's transition state and energy profile. researchgate.netdoi.orgacs.orgnih.gov These model systems are crucial for refining theoretical understanding of pericyclic reactions and the influence of solvent effects, where polar solvents can accelerate the reaction rate. researchgate.netnih.gov

Overview of Key Reaction Pathways Relevant to this compound

The primary reaction pathway for this compound is the Claisen rearrangement, which leads to the formation of 2-allyl-6-methylphenol. ontosight.ainih.gov This transformation can be achieved through several methods, each with distinct conditions and outcomes.

Thermal Rearrangement : The traditional method involves heating the ether at high temperatures, typically above 200°C. libretexts.org This uncatalyzed, thermal process provides the foundational example of the Claisen rearrangement, though the harsh conditions can sometimes lead to low yields. tsijournals.com

Catalyzed Rearrangement : To mitigate the need for high temperatures, Lewis acids are often employed as catalysts. Reagents like boron trifluoride etherate (BF₃·OEt₂) and zinc chloride (ZnCl₂) can significantly accelerate the rearrangement, allowing the reaction to proceed under milder conditions and often with improved yields. tsijournals.combenthamopen.com

Microwave-Assisted Rearrangement : The application of microwave irradiation offers a modern and efficient alternative to conventional heating. sioc-journal.cn For the Claisen rearrangement of allyl aryl ethers, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase product yields. tsijournals.comrsc.org Studies have shown that microwave heating can accelerate the reaction rate by 5 to 10 times compared to conventional heating at the same temperature. sioc-journal.cn

The following table summarizes the different conditions reported for the Claisen rearrangement of various allyl aryl ethers, illustrating the advantages of catalyzed and microwave-assisted methods over purely thermal approaches.

Substrate TypeMethodCatalyst/ConditionsTemperatureTimeYieldReference
o-Allylaryl etherThermalNone (in Decalin)250°C5 hLow tsijournals.com
Allyl aryl etherCatalyzedZinc Powder (in THF)55°CVariableGood to Excellent benthamopen.com
o-Allylaryl etherMicrowave-AssistedBF₃·OEt₂ (in Xylene)-5-8 minGood tsijournals.com
o-Allylaryl etherMicrowave-AssistedZnCl₂ (in Xylene)-5-8 minGood tsijournals.com
Allyl phenyl etherMicrowave-AssistedSolvent-free190°C-High sioc-journal.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1266613 Allyl o-tolyl ether CAS No. 936-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-prop-2-enoxybenzene
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InChI

InChI=1S/C10H12O/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOGVESOGIHDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239480
Record name Allyl o-tolyl ether
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Molecular Weight

148.20 g/mol
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CAS No.

936-72-1
Record name Allyl o-tolyl ether
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Record name 936-72-1
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Record name Allyl o-tolyl ether
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Record name ALLYL O-TOLYL ETHER
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Synthetic Methodologies for Allyl O Tolyl Ether

O-Allylation of o-Cresol (B1677501) and Related Phenols

The formation of allyl o-tolyl ether is fundamentally an O-allylation reaction where an allyl group is attached to the oxygen atom of o-cresol. This can be accomplished through various synthetic strategies, ranging from traditional nucleophilic substitution reactions to advanced transition metal-catalyzed processes.

The Williamson ether synthesis is a cornerstone method for preparing ethers and has been widely applied to the synthesis of this compound. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the reaction proceeds between an o-tolyloxide salt and an allyl halide.

The critical first step in the Williamson synthesis is the deprotonation of the phenol (B47542), o-cresol, to form the more nucleophilic o-tolyloxide anion. This is accomplished using a variety of bases. Strong bases such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium hydroxide (NaOH) are commonly employed to ensure complete formation of the phenoxide. ias.ac.ingoogle.com

The resulting sodium or potassium o-tolyloxide then reacts with an allyl halide, typically allyl bromide or allyl chloride, in a nucleophilic substitution reaction. ias.ac.in Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used to enhance the nucleophilicity of the phenoxide. masterorganicchemistry.com The reaction temperature is typically maintained between 80–100°C to balance the reaction rate and minimize potential side reactions, such as the Claisen rearrangement, which can occur at temperatures above 120°C. Under these conditions, yields of this compound typically range from 70% to 85%. A slight excess of the allyl halide is often used to drive the reaction to completion.

Table 1: Base-Mediated Synthesis of this compound via Williamson Ether Synthesis

BaseAllylating AgentSolventTemperatureTimeYieldReference
Sodium SaltAllyl BromideDimethylformamide (DMF)80-100°C4-6 hours70-85%
Potassium Hydroxide (solid)Allyl BromideNoneNot specified3 hoursHigh ias.ac.in
Alkali Metal HydroxideAllyl ChloridePolar, water-miscible20-100°CNot specifiedGood google.com

To develop more environmentally benign and efficient processes, solvent-free conditions for the Williamson ether synthesis have been explored. Research has demonstrated that the protection of alcohols and phenols as allyl ethers can be carried out effectively using allyl bromide in the presence of solid potassium hydroxide pellets without any solvent. ias.ac.in This approach is convenient, can lead to high yields, and avoids the use of potentially hazardous solvents. ias.ac.in

Another solvent-free method involves the use of microwave irradiation in the presence of a combination of potassium carbonate and potassium hydroxide with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. ias.ac.in While effective, this technique requires specialized equipment and potentially high temperatures. ias.ac.in The mechanochemical Tsuji–Trost allylation, conducted in a ball mill, also represents a solvent-free approach, eliminating the need for bulk solvent use. nih.gov

Transition metal catalysis offers a powerful alternative to the traditional Williamson ether synthesis, often providing higher efficiency, selectivity, and milder reaction conditions. Palladium and ruthenium complexes have been prominently featured in the development of catalytic O-allylation methods for phenols. universiteitleiden.nl

Palladium-catalyzed reactions, particularly the Tsuji-Trost allylic alkylation, are effective for forming C–O bonds. universiteitleiden.nl In this reaction, a palladium(0) catalyst activates an allylic substrate, such as an allyl acetate (B1210297) or allyl carbonate, to form a π-allylpalladium intermediate. universiteitleiden.nlresearchgate.net This intermediate is then attacked by a nucleophile, in this case, the o-cresolate anion, to yield the allyl ether. universiteitleiden.nl These reactions are known for their high functional group tolerance and typically proceed under mild conditions. acs.org

Mechanochemical methods utilizing palladium catalysis have also been developed. A solvent-free Tsuji-Trost allylation can be achieved using a ball mill, with low catalyst loadings (0.5 mol%) and short reaction times, providing a greener alternative to solution-based protocols. nih.gov Furthermore, a palladium-catalyzed decarboxylative O-allylation of phenols has been developed using γ-methylidene-δ-valerolactone as an efficient and selective allylation reagent. researchgate.net

Ruthenium-based catalysts have emerged as highly effective for the direct O-allylation of phenols with allyl alcohol, a more atom-economical allylating agent than allyl halides. google.com A notable system employs a ruthenium-cyclopentadienyl (Ru-Cp) complex with bidentate phosphine (B1218219) ligands. This catalyst facilitates the direct coupling of o-cresol and allyl alcohol, producing this compound in up to 91% yield while generating water as the only byproduct.

The reaction mechanism involves the coordination of allyl alcohol to the Ru(II) center to form a π-allyl intermediate, followed by nucleophilic attack from the o-cresolate. The design of the phosphine ligands is crucial for suppressing the competing C-allylation side reaction, ensuring high O-selectivity (<5% C-allylation). This catalytic method avoids the stoichiometric halide waste generated in the Williamson synthesis and represents a significant advancement in the sustainable production of allyl aryl ethers.

Table 2: Ruthenium-Catalyzed O-Allylation of o-Cresol

Catalyst SystemAllylating AgentSolventTemperatureCatalyst LoadingTimeYield (O-allylation)Reference
Ru-Cp complex with bidentate phosphine ligandAllyl AlcoholToluene100°C2.5 mol%6 hours91%
Planar-chiral cyclopentadienyl (B1206354) ruthenium complexAllyl ChlorideNot specifiedNot specifiedNot specifiedNot specifiedHigh Regio- and Enantioselectivity nih.gov

Transition Metal-Catalyzed O-Allylation

Ligand Effects in Catalytic O-Allylation

In palladium-catalyzed allylation, the geometry and electronic properties of phosphine ligands can significantly influence the reaction. For instance, bidentate phosphine ligands with a larger bite angle have been reported to increase the regioselectivity towards the linear (E)-product. universiteitleiden.nl The ligand-to-metal ratio is another critical parameter. A low excess of a ligand like triphenylphosphine (B44618) (PPh₃) in the presence of a base can steer the reaction towards C-allylation instead of the desired O-allylation. researchgate.net The nature of the nucleophile is also a factor; while many protocols require the pre-formation of a strong nucleophile like a phenolate, this generates stoichiometric salt waste. universiteitleiden.nl

Ruthenium-based catalysts have also shown promise. A ruthenium-cyclopentadienyl (Ru-Cp) complex featuring a bidentate phosphine ligand has been successfully used for the direct O-allylation of o-cresol with allyl alcohol. This system effectively suppresses the competing C-allylation, with the ligand design being credited for stabilizing the transition state that favors ether formation.

Rhodium(I) catalysts, in conjunction with a base, have been utilized for the O-allylation of phenols using allyl carbonates. universiteitleiden.nl The specific ligands employed can alter the reaction pathway, either by stabilizing the initial geometry, the transition state, or the final complex, thereby enhancing reaction rates and selectivity. universiteitleiden.nl

The table below summarizes the impact of different ligands on the catalytic O-allylation of phenols.

Catalyst SystemLigand TypeKey Effects
PalladiumBidentate PhosphinesIncreased regioselectivity for linear product with larger bite angles. universiteitleiden.nl
PalladiumTriphenylphosphine (PPh₃)Low ligand/metal ratio can favor C-allylation over O-allylation. researchgate.net
Ruthenium-CpBidentate PhosphineSuppresses C-allylation, enhancing O-selectivity.
Rhodium(I)VariousLigands influence reaction rate and selectivity by stabilizing different stages of the catalytic cycle. universiteitleiden.nl

Alternative Synthetic Routes to Aryl Allyl Ethers

Beyond the direct catalytic O-allylation of phenols, several other synthetic methodologies are available for the preparation of aryl allyl ethers.

The Williamson ether synthesis is a classic and widely used method. It involves the reaction of a phenoxide with an allyl halide. sci-hub.se For instance, sodium o-tolyloxide can be reacted with allyl bromide. While reliable, this method often requires stoichiometric amounts of base and can generate significant salt byproducts. sci-hub.se

Phase-transfer catalysis (PTC) offers a modification of the Williamson ether synthesis, allowing the reaction to occur under milder, two-phase conditions, often leading to high yields and selectivity. mdpi.comiupac.org This method facilitates the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase containing the allyl halide, using a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt. crdeepjournal.orgslideshare.net

Microwave-assisted synthesis has emerged as a technique to accelerate the formation of aryl allyl ethers. Microwave irradiation can significantly shorten reaction times in both Williamson-type syntheses and Claisen rearrangements of the resulting ethers. ingentaconnect.comresearchgate.netsid.irsioc-journal.cn This method is often performed under solvent-free conditions, adding to its appeal from a green chemistry perspective. sid.ir

A more recent approach involves the decarboxylative allylation of allyl aryl carbonates, which are typically prepared from phenols and allyl chloroformates. sci-hub.se This palladium-catalyzed reaction proceeds under neutral conditions and offers a broad substrate scope. sci-hub.se A related strategy starts from benzoic acids, which undergo dearomatization and subsequent palladium-catalyzed decarboxylative allylation to yield functionalized aryl allyl ethers. sci-hub.se

Other transition metals like iridium and molybdenum have also been explored for allylation reactions, although their application to phenol O-allylation is less common than palladium and ruthenium. universiteitleiden.nl Diaryliodonium salts have also been presented as an alternative for aryl ether synthesis, avoiding the need for transition metal catalysts. pdx.edu

The following table provides a comparative overview of these alternative synthetic routes.

Synthetic MethodKey Features
Williamson Ether SynthesisClassic method, reliable, but can have poor atom economy. sci-hub.se
Phase-Transfer Catalysis (PTC)Milder conditions, often high yields, suitable for industrial applications. mdpi.comcrdeepjournal.org
Microwave-Assisted SynthesisRapid reaction times, often solvent-free. ingentaconnect.comsid.irsioc-journal.cn
Decarboxylative AllylationProceeds under neutral conditions, broad substrate scope. sci-hub.se
Diaryliodonium SaltsTransition-metal-free approach. pdx.edu

Mechanistic Investigations of Reactions Involving Allyl O Tolyl Ether

The Aromatic Claisen Rearrangement of Allyl o-tolyl Ether

The thermal rearrangement of allyl aryl ethers, such as this compound, is a classic example of a nrochemistry.comnrochemistry.com-sigmatropic shift. mychemblog.comwikipedia.org This process involves the concerted breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond, leading to an ortho-allylphenol. libretexts.orglibretexts.org The reaction is known to be unimolecular and proceeds through a highly ordered cyclic transition state. lscollege.ac.inspcmc.ac.in

Concertednrochemistry.comnrochemistry.com-Sigmatropic Rearrangement Pathway.wikipedia.orgmdpi.comacs.org

The Claisen rearrangement of this compound is a pericyclic reaction characterized by a concerted mechanism where bond breaking and bond formation occur simultaneously. nrochemistry.comwikipedia.org This nrochemistry.comnrochemistry.com-sigmatropic rearrangement proceeds through a single, cyclic transition state. nrochemistry.commdpi.com Theoretical calculations and experimental evidence uniformly support a concerted pathway for the aromatic Claisen rearrangement. acs.org While some computational studies on related systems have explored asynchronous or stepwise pathways, the prevailing mechanism for the aromatic Claisen rearrangement is considered to be concerted. mdpi.comnih.gov

The reaction proceeds through a highly ordered, six-membered cyclic transition state. libretexts.orglibretexts.orglscollege.ac.in This transition state is often described as having a chair-like conformation, which is generally favored over a boat-like conformation to minimize steric interactions. nih.govrsc.org The transition state involves the simultaneous reorganization of six electrons. libretexts.orglibretexts.org The geometry of this transition state is a key determinant of the reaction's stereoselectivity. uq.edu.au While different theoretical models propose slight variations in the transition state structure, they consistently point to a cyclic, concerted process. acs.orgnih.gov

The Claisen rearrangement follows a suprafacial stereospecific pathway, as dictated by the Woodward-Hoffmann rules for pericyclic reactions. lscollege.ac.inwikipedia.orglibretexts.org This means that the new carbon-carbon bond forms on the same face of the pi system as the breaking carbon-oxygen bond. libretexts.orglibretexts.org This stereospecificity is a direct consequence of the concerted nature of the reaction and the orbital symmetry requirements of the nrochemistry.comnrochemistry.com-sigmatropic shift. libretexts.org

Six-Membered Cyclic Transition State Characteristics

Role of the Ortho-Methyl Group in Rearrangement Regioselectivity.libretexts.orgresearchgate.net

The presence of the methyl group at the ortho position of the phenyl ring in this compound plays a decisive role in the regioselectivity of the rearrangement. In aromatic Claisen rearrangements, the allyl group typically migrates to an unsubstituted ortho position. libretexts.orgbyjus.com When both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. mychemblog.comwikipedia.org However, in the case of this compound, the single ortho-methyl group effectively directs the incoming allyl group to the other vacant ortho position, leading exclusively to the formation of 2-allyl-6-methylphenol. Studies on meta-substituted allyl aryl ethers have shown that the electronic nature of the substituent can influence the regioselectivity, with electron-donating groups sometimes favoring migration further from the substituent. researchgate.net However, the steric hindrance of the ortho-methyl group is the dominant factor in this specific case.

Post-Rearrangement Tautomerization to o-Allylphenol.libretexts.orglibretexts.orgacs.org

The initial product of the nrochemistry.comnrochemistry.com-sigmatropic rearrangement is a non-aromatic dienone intermediate. libretexts.orglibretexts.org This intermediate rapidly undergoes tautomerization to restore the aromaticity of the ring, yielding the final product, 2-allyl-6-methylphenol. libretexts.orglibretexts.orgbyjus.com This tautomerization step is a key feature of the aromatic Claisen rearrangement and is driven by the high stability of the resulting phenolic system. byjus.com DFT calculations have been employed to study the elementary processes of this tautomerization, suggesting it can be initiated by intermolecular proton transfer. researchgate.net

Evidence for Intramolecularity (Crossover Experiments).lscollege.ac.inwikipedia.orgacs.org

The intramolecular nature of the Claisen rearrangement has been firmly established through crossover experiments. lscollege.ac.inwikipedia.orgacs.org In these experiments, a mixture of two different allyl aryl ethers is heated, and the products are analyzed. The absence of "crossed" products, where the allyl group from one ether migrates to the aromatic ring of the other, provides strong evidence that the rearrangement occurs within a single molecule. spcmc.ac.in This confirms that the reaction is a true intramolecular process and does not involve the dissociation of the allyl group into a separate reactive species that could then react with another molecule. spcmc.ac.inwikipedia.org

Alternative Mechanistic Considerations for Allyl Aryl Ether Rearrangements

The rearrangement of allyl aryl ethers, such as this compound, is a cornerstone reaction in organic synthesis, famously known as the Claisen rearrangement. While often depicted as a straightforward concerted process, deeper mechanistic investigations reveal alternative pathways and important distinctions under different reaction conditions.

Stepwise Mechanisms vs. Concerted Pathways

The thermal rearrangement of allyl aryl ethers is archetypally defined as a -sigmatropic rearrangement. jove.com This process is characterized as a concerted, intramolecular reaction that proceeds through a single, highly ordered, cyclic transition state. wikipedia.orglibretexts.org In this pathway, the cleavage of the ether's C-O bond and the formation of the new C-C bond between the allyl terminus and the ortho position of the aromatic ring occur simultaneously. libretexts.orglibretexts.org Evidence for this concerted mechanism includes first-order kinetics and crossover experiments, which confirm the intramolecular nature of the reaction. wikipedia.org A joint theoretical and experimental study on the closely related allyl p-tolyl ether affirmed that its gas-phase rearrangement is a unimolecular reaction that proceeds via an asynchronous concerted mechanism. doi.orgresearchgate.net

However, the concerted pathway is not the only mechanism through which these rearrangements can occur. Alternative, stepwise mechanisms become relevant under different energetic inputs, such as photochemical conditions. The photo-Claisen rearrangement, for instance, does not follow a concerted pericyclic path but instead proceeds through a stepwise process involving the formation of radical intermediates. wikipedia.orglibretexts.org This stepwise nature allows for a greater variety of products beyond the classic ortho-rearranged phenol (B47542). wikipedia.org Furthermore, some theoretical studies have suggested that in the presence of certain catalysts, the rearrangement could adopt a two-step, non-concerted ionic mechanism. scielo.org.bo

The fundamental differences between these mechanistic routes are summarized in the table below.

FeatureConcerted Pathway (Thermal Claisen)Stepwise Pathway (e.g., Photo-Claisen)
Intermediates None; proceeds through a single transition state. solubilityofthings.comInvolves the formation of distinct intermediates (e.g., radical pairs). solubilityofthings.comcdnsciencepub.com
Bond Forming/Breaking Simultaneous process. solubilityofthings.comOccurs in separate, sequential steps. wikipedia.org
Transition State A single, highly ordered, cyclic structure. wikipedia.orgMultiple transition states corresponding to each step.
Typical Conditions Thermal (heating). libretexts.orgPhotochemical (UV light) or with specific catalysts. wikipedia.orgscielo.org.bo
Intra/Intermolecular Strictly intramolecular. wikipedia.orgCan have intermolecular characteristics depending on the lifetime of intermediates.

Mechanisms of Other Reactions Involving this compound Scaffolds

The allyl ether moiety is a versatile functional group that participates in a variety of transformations beyond the Claisen rearrangement, each with its own distinct mechanism.

Isomerization Reactions of Allyl Ethers

Transition metal catalysts can induce the isomerization of allyl ethers to their corresponding vinyl ethers (e.g., 1-propenyl ethers). tandfonline.com This transformation is significant as it can be the initial step in tandem reaction sequences, such as isomerization-polymerization. tandfonline.com Several mechanistic pathways have been proposed for the isomerization of allylic compounds:

π-Allyl Mechanism: This pathway involves the oxidative addition of an allylic C-H bond to the metal center, forming a π-allyl metal hydride intermediate. Subsequent reductive elimination regenerates the catalyst and yields the isomerized alkene product. nih.gov A cobalt-based catalyst that isomerizes alkenes with high Z-selectivity has been shown to operate through this mechanism. nih.gov

Alkyl Mechanism: Also known as the metal hydride addition-elimination mechanism, this pathway involves the insertion of the alkene into a metal-hydride bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from this intermediate leads to the isomerized product. nih.govacs.org

Hydrogen Atom Transfer (HAT) Mechanism: In this pathway, a metal hydride transfers a hydrogen atom (H•) to the alkene, generating a free radical and a reduced metal species, which then facilitates the isomerization. nih.gov

Gold-Catalyzed Isomerization: Theoretical studies on gold-catalyzed allyl ether isomerization suggest a mechanism involving the coordination of a cationic gold species to the ether, followed by a proton shift to form an intermediate that allows for product formation. sioc-journal.cn

The table below summarizes various catalyst systems and the proposed mechanisms for allyl ether isomerization.

Catalyst SystemProposed MechanismKey Features
Cobalt(I) Complexesπ-Allyl Mechanism nih.govHigh Z-selectivity; allylic C-H activation is turnover-limiting. nih.gov
Ruthenium ComplexesAlkyl or Enone Mechanism acs.orgCan operate in water; may involve metal-oxygen coordination. acs.org
Gold(I) CatalystsCationic Gold Coordination sioc-journal.cnInvolves a proton shift; reaction can be inhibited by excess alcohol. sioc-journal.cn
HCo(CO)₄Hydrido-metal ComplexIsomerizes allyl ether to 1-propenyl ether, enabling subsequent cationic polymerization. tandfonline.com

Metal-Catalyzed Allylic Functionalizations (e.g., Allylpalladium Intermediates)

This compound can serve as a substrate in a wide array of metal-catalyzed allylic functionalization reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. acs.org The most prominent of these reactions are catalyzed by palladium and proceed via a well-established π-allylpalladium intermediate. nih.govthieme-connect.denih.gov

The general catalytic cycle for these reactions, often referred to as the Tsuji-Trost reaction, involves the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the allyl ether. This step involves the cleavage of the allylic carbon-oxygen bond and results in the formation of a cationic π-allylpalladium(II) complex. nih.gov

Nucleophilic Attack: The electrophilic π-allyl complex then reacts with a nucleophile. A broad range of "soft" nucleophiles, including malonates, amines, and phenoxides, can be used. acs.orgthieme-connect.denih.gov This attack forms the desired product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

For some processes like the Suzuki-Miyaura coupling, the π-allylpalladium intermediate must rearrange to a σ-allylpalladium species before undergoing transmetalation with an organoboron reagent, followed by reductive elimination to yield the final product. nih.gov

While palladium is the most common catalyst, other transition metals are also effective for allylic functionalization via π-allyl intermediates. nsf.gov For example, iridium and rhodium complexes can catalyze the allylic C-H functionalization of allylarenes with various nucleophiles, proceeding through analogous π-allyl-metal intermediates. nsf.govnsf.gov

Reaction TypeMetal CatalystKey IntermediateBond Formed
Allylic Alkylation (Tsuji-Trost)Palladium(0) nih.govπ-Allylpalladium nih.govC-C
Suzuki-Miyaura CouplingPalladium(0) nih.govπ-Allylpalladium / σ-Allylpalladium nih.govC-C
Allylic AminationPalladium(0), Iridium(III) acs.orgnsf.govπ-Allylpalladium / π-Allyliridium acs.orgnsf.govC-N
Allylic EtherificationPalladium(0) acs.orgπ-AllylpalladiumC-O
Allylic C-H FunctionalizationIridium(III), Rhodium(III) nsf.govπ-Allyl-Metal (Ir, Rh) nsf.govC-N, C-O, C-C

Kinetic Studies of Allyl O Tolyl Ether Rearrangements

Experimental Determination of Kinetic Parameters

The rearrangement of allyl aryl ethers, such as allyl o-tolyl ether, is a unimolecular, first-order reaction that proceeds through a concerted, pericyclic mechanism. byjus.comacs.orgspcmc.ac.in This is characterized by a highly ordered transition state, leading to specific values for its kinetic parameters. spcmc.ac.in

Reaction Order and Rate Constants

Kinetic studies have consistently shown that the Claisen rearrangement of allyl aryl ethers follows first-order kinetics. byjus.comacs.org This means the rate of the reaction is directly proportional to the concentration of the this compound. The first-order nature of the reaction supports a unimolecular mechanism, where the ether rearranges without the involvement of other reactant molecules in the rate-determining step. acs.org

For the related compound, allyl p-tolyl ether, experimental studies in the gas phase over a temperature range of 493.15–533.15 K have determined specific rate constants. doi.orgresearchgate.net While direct experimental values for this compound were not found in the provided search results, the data for the p-tolyl isomer provides a valuable reference for the expected magnitude of the rate constants under similar conditions. The study on allyl p-tolyl ether confirmed the reaction is clean and proceeds without radical intermediates. doi.orgresearchgate.net

Activation Energy (Ea) and Pre-exponential Factor (Log A)

The activation energy (Ea) represents the minimum energy required for the rearrangement to occur, while the pre-exponential factor (A) relates to the frequency of collisions in the correct orientation. For the gas-phase rearrangement of allyl p-tolyl ether, the experimental activation energy has been determined to be 36.08 kcal/mol, with a Log A value of 11.74. doi.orgresearchgate.net These values are consistent with a concerted mechanism involving a six-membered cyclic transition state. doi.org Theoretical calculations for allyl p-tolyl ether at the B3LYP/6-31G* level of theory show good agreement with these experimental findings. doi.orgresearchgate.net

Experimentally Determined Kinetic Parameters for Allyl p-Tolyl Ether Rearrangement
ParameterValue
Activation Energy (Ea)36.08 kcal/mol
Log A11.74

Entropy of Activation (ΔS‡) Analysis

The entropy of activation (ΔS‡) provides insight into the degree of order in the transition state compared to the reactants. For the Claisen rearrangement, a highly ordered, cyclic transition state is expected, which generally corresponds to a negative entropy of activation. spcmc.ac.in Experimental studies on the gas-phase rearrangement of allyl p-tolyl ether have found the entropy of activation to be -7.88 cal mol⁻¹ K⁻¹. doi.orgresearchgate.net This negative value supports the proposed concerted, cyclic transition state for the rearrangement. doi.orgkyoto-u.ac.jp

Influence of Reaction Conditions on Reaction Rates

The rate of the this compound rearrangement is significantly influenced by reaction conditions such as temperature and the nature of the solvent.

Temperature Dependence of Rearrangement Kinetics

The rate of the Claisen rearrangement is highly dependent on temperature. The rearrangement of allyl aryl ethers typically requires elevated temperatures, often in the range of 180–225°C. nih.gov Experimental studies on allyl p-tolyl ether were conducted over a temperature range of 493.15–533.15 K (220-260°C), demonstrating the need for thermal energy to overcome the activation barrier. doi.orgresearchgate.net The relationship between the rate constant and temperature follows the Arrhenius equation, where an increase in temperature leads to a significant increase in the reaction rate. doi.org

Solvent Effects on Reaction Rate and Mechanism

The solvent can have a pronounced effect on the rate of the Claisen rearrangement. Polar solvents, and particularly hydrogen-bonding solvents, have been observed to accelerate the reaction. byjus.comuq.edu.au For the rearrangement of allyl p-tolyl ether, a noticeable rate enhancement is seen in polar and protic solvents. doi.orgresearchgate.net This is attributed to the stabilization of the polar transition state through specific solute-solvent interactions, such as hydrogen bonding. doi.orgresearchgate.netacs.org

Role of Polar and Protic Solvents

The kinetics of the Claisen rearrangement of allyl aryl ethers, including this compound, are significantly influenced by the solvent environment. wikipedia.orgbyjus.com Studies on analogous compounds like allyl p-tolyl ether have demonstrated that the reaction rate is considerably accelerated in polar and, particularly, in protic solvents. doi.orguq.edu.auresearchgate.net This acceleration is a general feature of Claisen rearrangements, which proceed through a more polar transition state compared to the reactant ground state. wikipedia.orgbyjus.com

The rate enhancement in polar solvents is substantial. For instance, the aromatic Claisen rearrangement of p-tolyl allyl ether is reported to be over 100 times faster in an ethanol-water mixture compared to the gas phase. uq.edu.au Theoretical calculations using a polarizable continuum model (PCM) support the expectation that the rate of rearrangement for compounds like allyl p-tolyl ether should increase in polar and protic solvents. doi.orgresearchgate.netresearchgate.net The solvent's ability to stabilize the charge separation in the transition state is key to this rate enhancement. wikipedia.orgdoi.org While the transition state is not fully ionic, it possesses a significant dipolar character. doi.org

Investigations into various solvents have shown a clear trend. Hydrogen-bonding solvents, such as water and alcohols, tend to provide the highest rate constants for the Claisen rearrangement. wikipedia.orgbyjus.com For example, ethanol (B145695)/water mixtures have been shown to yield rate constants tenfold higher than those in a polar aprotic solvent like sulfolane. wikipedia.org This indicates that while polarity is important, the specific interactions afforded by protic solvents play a crucial role. uq.edu.aunih.gov

**Table 1: Relative Rate Constants for the Claisen Rearrangement of an Allyl Ether in Various Solvents***

Solvent Relative Rate Constant (k_rel)
Cyclohexane 1
Acetonitrile 10
Methanol 49
Water 200

Data adapted from studies on a related aliphatic allyl vinyl ether to illustrate the general solvent effect. uq.edu.au

Specific Solute-Solvent Interactions (e.g., Hydrogen Bonding)

The pronounced rate acceleration of the Claisen rearrangement in protic solvents is primarily attributed to specific solute-solvent interactions, most notably hydrogen bonding. doi.orgresearchgate.net These interactions stabilize the transition state of the reaction more effectively than the ground state reactant, thereby lowering the activation energy. nih.govnih.gov

Computational studies on related systems have elucidated the mechanism of this stabilization. In the transition state of the Claisen rearrangement, there is a partial breaking of the ether C-O bond and formation of a new C-C bond, leading to a more polarized structure with a partial negative charge developing on the ether oxygen atom. doi.orgnih.gov Protic solvent molecules, such as water or alcohols, can act as hydrogen-bond donors to this oxygen atom. nih.govnih.govnih.gov

This hydrogen bonding is more significant in the transition state than in the reactant molecule. nih.gov For the rearrangement of chorismate, a well-studied biological Claisen rearrangement, it was found that the transition state gains more hydrogen bonds from water to the ether oxygen compared to the reactant state. nih.gov This preferential stabilization of the transition state is a major contributor to the observed rate enhancement in water. uq.edu.aunih.gov Theoretical models incorporating explicit water molecules confirm that hydrogen bonding to the ether oxygen atom leads to a progressive decrease in the activation energy. nih.gov Therefore, the enhanced reaction rates for this compound in solvents like ethanol or water can be directly linked to the ability of these solvents to form strong hydrogen bonds with the ether oxygen in the rearrangement's cyclic transition state. wikipedia.orgdoi.orgresearchgate.net

Substituent Effects on Claisen Rearrangement Kinetics

The electronic nature and position of substituents on the aromatic ring significantly impact the kinetics of the aromatic Claisen rearrangement. doi.orgrsc.org For allyl aryl ethers, the reaction involves the transformation of the aromatic ring from a benzenoid to a more cyclohexadienone-like structure in the transition state. Consequently, substituents that can stabilize this transition state will accelerate the reaction.

In the case of this compound, the methyl group is an electron-donating group. The presence of this ortho-substituent sterically blocks one of the two possible ortho positions for the rearrangement, forcing the allyl group to migrate exclusively to the para-position (C4), yielding 2-methyl-4-allylphenol. wikipedia.org

Studies on substituted allyl phenyl ethers show that electron-donating groups generally accelerate the rearrangement. rsc.org For the acid-catalyzed rearrangement of various allyl aryl ethers, a linear Hammett plot was obtained when plotting log(k) against the sum of the substituent constants (σp + σm)/2, indicating a strong correlation between the electronic properties of the substituents and the reaction rate. rsc.org Electron-donating groups para to the ether oxygen were found to increase the reaction rate. rsc.org

Furthermore, research on related systems indicates that electron-donating substituents at positions that bear a partial positive charge in the transition state can accelerate the reaction. doi.org Conversely, electron-withdrawing groups can have varied effects depending on their location. For instance, in related allyl vinyl ether systems, electron-withdrawing groups at the 2-position were found to accelerate the reaction, which is consistent with the stabilization of a transition state with significant charge separation. nih.gov For allyl p-tolyl ether, theoretical calculations suggest that electron-donating groups at the C6 position (ortho to the ether linkage) accelerate the reaction. doi.org The methyl group in this compound is at an ortho position (C2), and its electron-donating nature is expected to facilitate the rearrangement by stabilizing the partially broken ether linkage and the developing dienone system in the transition state.

**Table 2: Activation Parameters for the Gas Phase Rearrangement of Allyl p-tolyl Ether at 513.15 K***

Parameter Value
Activation Energy (Ea) 36.08 kcal/mol
Enthalpy of Activation (ΔH#) 35.06 kcal/mol
Entropy of Activation (ΔS#) -7.88 cal/mol·K
Log(A) 11.74

Data from a joint experimental and theoretical study on the p-tolyl isomer, providing insight into the fundamental kinetics of the rearrangement. doi.org

Computational Approaches to Allyl O Tolyl Ether Reactivity

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are fundamental to understanding the energetics and structural transformations that occur during the rearrangement of allyl o-tolyl ether. These methods model the reaction at the electronic level, allowing for a detailed examination of the potential energy surface that governs the transformation from reactant to product. The reaction is understood to proceed via a concerted mechanism, where a new carbon-carbon bond forms between the allyl group and the aromatic ring as the ether's carbon-oxygen bond breaks. arxiv.orgacs.orglibretexts.org This process involves a six-membered, cyclic transition state. arxiv.orgacs.orglibretexts.org

Both Ab Initio and Density Functional Theory (DFT) methods have been extensively applied to study the Claisen rearrangement. Ab initio methods, such as Hartree-Fock (RHF), and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), derive their results from first principles without empirical parameters. researchgate.netnih.gov DFT methods, which include an approximation for electron correlation effects, have proven to be particularly popular due to their balance of computational cost and accuracy. researchgate.netdoi.org

Functionals such as B3LYP (Becke's three-parameter hybrid exchange functional with the correlation functional of Lee, Yang, and Parr) and M06-2X are commonly employed. nih.govdoi.org These studies consistently show that the rearrangement proceeds through a concerted, albeit asynchronous, pathway. researchgate.netdoi.org High-accuracy composite methods like CBS-QB3 have also been used to benchmark the results obtained from DFT calculations against experimental gas-phase data for model systems like allyl p-tolyl ether. nih.gov

A critical step in computational analysis is the geometry optimization of all stationary points on the potential energy surface, including the reactant (this compound), the transition state (TS), and the intermediate product (an ortho-allyl dienone). nih.govdoi.org Calculations using the B3LYP functional with the 6-31G* basis set have provided detailed geometric parameters for the Claisen rearrangement of the related allyl p-tolyl ether. doi.org

In the transition state, the key bond distances are significantly altered from the reactant geometry. The ether C-O bond that is breaking elongates considerably, while the new C-C bond between the terminus of the allyl chain and the ortho position of the aromatic ring begins to form. doi.org

BondReactant (Å)Transition State (TS) (Å)Intermediate (Å)
C1–C21.3971.4461.532
C2–O31.3731.2771.225
O3–C41.4212.118-
C4–C51.5071.3821.333
C5–C61.3321.3991.503
C6–C1-2.2021.571

Data based on the B3LYP/6-31G* level of theory for the analogous allyl p-tolyl ether rearrangement. doi.org

The transition state of the Claisen rearrangement of allyl aryl ethers is characterized as part of an asynchronous concerted mechanism. researchgate.netdoi.org This means that while the bond breaking and bond-forming events occur in a single mechanistic step, they are not synchronized to the same degree. doi.org

Computational studies on allyl p-tolyl ether have quantified this asynchronicity. doi.org By using the Pauling relation to calculate partial bond orders, it was determined that in the transition state, the etheric O3–C4 bond is approximately 93.1% broken. In contrast, the new C6–C1 bond has only achieved about 8.5% of its final bond order. doi.org This indicates a highly dissociative transition state, where the cleavage of the existing C-O bond is significantly more advanced than the formation of the new C-C bond. doi.org Different DFT functionals can produce slightly different transition state geometries; for instance, B3LYP calculations tend to yield more dissociative transition states compared to those from the M06-2X functional. nih.gov

The choice of the basis set and the level of theory is crucial for obtaining accurate and reliable computational results. For the Claisen rearrangement of allyl aryl ethers, a variety of combinations have been explored.

Basis Sets : Pople-style basis sets such as 6-31G, 6-31++G**, and 6-311G are frequently used in DFT studies. researchgate.netdoi.org For higher accuracy benchmarks, correlation-consistent basis sets like cc-pVTZ and cc-pVQZ are employed, often in conjunction with ab initio methods. nih.gov

Levels of Theory : The B3LYP/6-31G* level of theory has been shown to provide kinetic parameters that are in good agreement with experimental data for the rearrangement of allyl p-tolyl ether. researchgate.netdoi.org However, other functionals are also used for comparison. For example, studies on model systems show that B3LYP tends to underestimate activation barriers, while M06-2X may overestimate them. nih.gov High-level methods like SCS-MP2 and the composite CBS-QB3 method can provide sub-kcal/mol accuracy with respect to experimental gas-phase barriers, serving as a valuable reference for assessing the performance of various DFT functionals. nih.gov

Ab Initio and Density Functional Theory (DFT) Studies

Optimization of Reactant, Transition State, and Product Geometries

Modeling Solvent Effects in Computational Studies

The solvent environment can dramatically influence the rate of the Claisen rearrangement. rsc.orguq.edu.au Computational models are essential for separating the intrinsic reactivity of the molecule from the effects imposed by the solvent. While explicit solvent models, which treat individual solvent molecules, can be highly accurate, they are computationally demanding. nih.govrsc.org Therefore, implicit models are often used as a more efficient alternative.

Continuum solvation models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (CPCM), are widely used to simulate solvent effects on the this compound rearrangement. nih.govdoi.orgnih.gov

These models have been used to study the reaction in a range of solvents, including water, ethanol (B145695), DMSO, heptane, and cyclohexane. doi.org Calculations show that polar and particularly protic solvents can accelerate the reaction rate. researchgate.netdoi.org This acceleration is attributed to the stabilization of the polar transition state through solute-solvent interactions, such as hydrogen bonding to the ether oxygen. doi.orgrsc.org However, studies have also highlighted the limitations of these models. For the allyl p-tolyl ether rearrangement, PCM calculations performed at the B3LYP/6-31G(d) level failed to accurately reproduce the correct order of reaction rates across different solvents, suggesting that explicit solute-solvent interactions, which are not fully captured by continuum models, play a crucial role. doi.orgnih.gov

SolventEa (kcal/mol)log AΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (kcal/mol)
Water32.8411.3932.25-8.2434.71
Ethanol33.0211.4132.43-8.1534.86
DMSO33.4011.4532.81-7.9635.18
Heptane33.9111.5133.32-7.7035.61
Cyclohexane33.9211.5133.33-7.6935.62

Theoretical kinetic and activation parameters for the rearrangement of allyl p-tolyl ether, calculated using the PCM model at the B3LYP/6-31G* level of theory (T = 298.15 K). doi.org

QM/MM Approaches for Solute-Solvent Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical reactions in solution. quantumzyme.commpg.de These approaches treat a small, chemically active region of a system (the QM region) with high-accuracy quantum mechanics, while the surrounding environment, such as solvent molecules, is described using more computationally efficient molecular mechanics (MM). quantumzyme.commpg.deanu.edu.au This dual approach allows for the accurate modeling of complex systems like enzymes or solutes in solution, capturing the influence of the environment on reaction mechanisms and energetics. quantumzyme.comanu.edu.au

The study of solute-solvent interactions is critical as these interactions can significantly alter reaction pathways and rates compared to the gas phase. quantumzyme.com QM/MM simulations are particularly well-suited for this, enabling the investigation of effects like polarization, hydrogen bonding, and electrostatic stabilization provided by the solvent. anu.edu.aujst.go.jp For reactions like the Claisen rearrangement of aryl allyl ethers, the solvent environment plays a crucial role. QM/MM simulations have shown that the rate enhancements observed in polar solvents, especially water, are due to the ability of solvent molecules to stabilize the polar transition state. acs.orgnih.gov This stabilization often occurs through specific interactions like hydrogen bonding at the solute-solvent interface. acs.orgnih.gov

Recent advancements have integrated machine learning (ML) with MM methods (ML/MM), offering significant speed-ups. rsc.orgarxiv.org For instance, the FieldSchNet model can act as a surrogate for the QM region and interact with an electrostatic field from the MM solvent molecules. rsc.org This ML/MM approach has been used to study the Claisen rearrangement of allyl p-tolyl ether, a close structural analog of this compound. rsc.orgarxiv.org The simulations revealed that the presence of explicit water molecules leads to a lower activation barrier compared to the gas phase, an effect attributed to the formation of stabilizing hydrogen bonds between the ether oxygen of the solute and solvent water molecules in the transition state. rsc.orgarxiv.orgresearchgate.net The position and orientation of the ether at the oil/water interface are crucial factors that affect solvent accessibility during the reaction. acs.orgnih.gov

Prediction of Kinetic and Thermodynamic Parameters through Computation

Computational chemistry provides essential tools for predicting the kinetic and thermodynamic parameters of chemical reactions, offering insights that complement experimental studies. For the Claisen rearrangement of allyl aryl ethers, density functional theory (DFT) is a commonly employed method. pku.edu.cnnih.gov Joint experimental and computational studies on the rearrangement of allyl p-tolyl ether have demonstrated good agreement between measured and calculated kinetic parameters. researchgate.net

In one such study, gas-phase experimental measurements over a temperature range of 493.15–533.15 K were compared with theoretical calculations. researchgate.net The results indicated that the reaction is unimolecular and proceeds via an asynchronous concerted mechanism. researchgate.net Calculations using the B3LYP functional with the 6-31G* basis set yielded kinetic parameters that closely matched the experimental data. researchgate.net

Furthermore, computational models can predict the influence of solvents on reaction barriers. For the Claisen rearrangement of allyl p-tolyl ether, QM/MM and ML/MM simulations predict a significant lowering of the free energy barrier in an aqueous environment compared to the gas phase. rsc.orgarxiv.org The calculated difference in the activation barrier (ΔΔG‡) between the reaction in water and the gas phase is close to the experimental value, highlighting the predictive power of these computational approaches. rsc.orgarxiv.org These studies confirm that the rate enhancement in polar solvents is due to specific solute-solvent interactions, such as hydrogen bonding, which stabilize the transition state. researchgate.net

Table 1: Experimental and Calculated Kinetic Parameters for the Rearrangement of Allyl p-tolyl Ether

Parameter Experimental Value researchgate.net Calculated Value (B3LYP/6-31G*) researchgate.net
Activation Energy (Ea) 36.08 kcal/mol 35.84 kcal/mol
Enthalpy of Activation (ΔH‡) 35.08 kcal/mol 34.61 kcal/mol
Entropy of Activation (ΔS‡) -7.88 cal/mol·K -8.54 cal/mol·K
Gibbs Free Energy of Activation (ΔG‡) 39.11 kcal/mol 38.93 kcal/mol
Rate Constant (log A) 11.74 11.55

Table 2: Calculated Free Energy Barriers (ΔG‡) for the Claisen Rearrangement of Allyl p-tolyl Ether in Different Environments

Environment Computational Method Calculated ΔG‡ (kcal/mol)
Gas Phase (Vacuum) ML/MM (FieldSchNet) 33.35 rsc.org
Aqueous (Water) ML/MM (FieldSchNet) 30.08 rsc.org

Computational Studies on Related Allyl Ether Isomerizations and Functionalizations

Computational studies are not limited to this compound but extend to a wide range of related allyl ether isomerizations and functionalizations, providing deep mechanistic insights. The Claisen rearrangement, a nsf.govnsf.gov-sigmatropic shift, is a classic example and has been studied extensively for various aryl allyl ethers. pku.edu.cnnsf.govacs.org DFT calculations have been used to explore the feasibility of iodine-catalyzed Claisen rearrangements, revealing a significant lowering of the transition-state energy by the iodine catalyst. d-nb.info

Computational investigations have also been crucial in understanding the complex reaction cascades that can follow the initial Claisen rearrangement. For instance, in the case of aryl propargyl ethers, DFT studies have elucidated how substituents influence reactivity and regioselectivity, dictating whether the reaction proceeds to form a tricyclic core or a benzopyran. nsf.gov

Beyond rearrangements, computational methods have been applied to study various catalyzed isomerizations of allyl ethers. The mechanism of base-catalyzed isomerization of allylic substrates has been investigated through experimental and computational studies, suggesting a quantumzyme.comnsf.gov-proton shift mechanism. diva-portal.org In the realm of transition metal catalysis, computational studies have shed light on the mechanisms of cobalt-catalyzed isomerization of allyl ethers. thieme-connect.comnih.govacs.org These studies have helped to differentiate between potential pathways, such as a cobalt hydride mechanism or a π-allyl mechanism, and to understand the origins of stereoselectivity (E vs. Z). thieme-connect.comnih.govacs.org For example, in the isomerization catalyzed by cobalt PCNHCP pincer complexes, computational and experimental work showed that the reaction proceeds via an allyl-type mechanism, where stereochemistry is determined by the stability and steric crowding around a π-allyl intermediate. nih.govacs.org Similarly, DFT studies have been employed to reveal the preferred mechanistic pathway for regioselective alkene isomerization under kinetic control. thieme-connect.com

Synthetic Applications and Derivatives of Allyl O Tolyl Ether in Advanced Organic Synthesis

o-Allylphenols as Key Intermediates

The strategic importance of allyl o-tolyl ether lies in its ability to be readily converted into o-allylphenol derivatives. These intermediates are pivotal in the synthesis of various heterocyclic compounds, particularly those containing oxygen.

Formation of o-Allylphenol via Claisen Rearrangement

The Claisen rearrangement is a powerful and well-established method for the formation of C-C bonds. researchgate.net When allyl aryl ethers, such as this compound, are heated, they undergo a thieme-connect.comthieme-connect.com-sigmatropic rearrangement to produce o-allylphenols. libretexts.orglibretexts.orgthieme-connect.de This concerted, intramolecular process involves a cyclic, six-membered transition state. libretexts.orglibretexts.org The reaction initially forms a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the stable aromatic o-allylphenol product. libretexts.orglibretexts.org

The thermal Claisen rearrangement typically requires high temperatures, often around 200-250 °C. libretexts.orglibretexts.orgrsc.org However, the reaction conditions can be modified to proceed at much milder temperatures through the use of Lewis acids or microwave irradiation. thieme-connect.de For instance, Lewis acids like boron trichloride (B1173362) and diethylaluminum chloride can catalyze the rearrangement at or below room temperature. thieme-connect.de

A study on the Claisen rearrangement of various allyl phenyl ethers, including this compound, in subcritical water demonstrated the formation of the corresponding o-allylphenol. rsc.org The reaction of this compound specifically was attempted, highlighting its role as a substrate in these rearrangement studies. thieme-connect.com

Subsequent Cyclization Reactions of o-Allylphenols

The o-allylphenol intermediates derived from this compound are valuable precursors for the synthesis of various heterocyclic systems, most notably dihydrobenzofurans. These cyclization reactions often proceed through epoxidation of the allyl group followed by intramolecular ring-opening. thieme-connect.com

Formation of Dihydrobenzofurans

Substituted dihydrobenzofurans are a significant class of oxygen-containing heterocycles found in numerous naturally occurring compounds with diverse biological activities. thieme-connect.comclockss.org A common and effective strategy for synthesizing dihydrobenzofurans involves the epoxidation of o-allylphenols, followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the epoxide. thieme-connect.com

One green and efficient method utilizes an organocatalytic system of 2,2,2-trifluoroacetophenone (B138007) and hydrogen peroxide for the oxidation of o-allylphenols, leading to the formation of dihydrobenzofurans in high yields. thieme-connect.comthieme-connect.comresearchgate.net This protocol has been successfully applied to a variety of substituted o-allylphenols. thieme-connect.comthieme-connect.com Another approach employs Oxone for the oxidation of o-allylbenzaldehydes to o-allylphenols, which then undergo intramolecular ring-closure to yield 2-hydroxymethyl-2,3-dihydrobenzofurans. clockss.org

The tandem Claisen rearrangement of allyl phenyl ethers followed by intermolecular hydroalkoxylation in subcritical water can also produce 2-methyl-2,3-dihydrobenzofuran. rsc.org This demonstrates a direct route from allyl ethers to dihydrobenzofuran derivatives.

PrecursorReagents/CatalystProductYieldReference
o-Allylphenols2,2,2-Trifluoroacetophenone, H₂O₂DihydrobenzofuransHigh thieme-connect.comthieme-connect.com
o-AllylbenzaldehydesOxone, EDTA, K₂CO₃2-Hydroxymethyl-2,3-dihydrobenzofuransAcceptable clockss.org
Allyl phenyl ethersSubcritical Water2-Methyl-2,3-dihydrobenzofuranVaries with conditions rsc.org
Palladium-Catalyzed Heterocyclizations

Palladium catalysis offers a powerful tool for the cyclization of o-allylphenols to form benzofurans. tsijournals.comresearchgate.net Palladium(II) reagents, such as PdCl₂(CH₃CN)₂, can effectively catalyze the heterocyclization of o-allylphenols that contain a range of substituents on the aromatic ring. researchgate.net This method provides a facile, one-pot synthesis of benzofuran (B130515) derivatives under mild conditions. tsijournals.comresearchgate.net

The mechanism of this palladium-induced heterocyclization involves the coordination of the palladium catalyst to the allyl group, followed by nucleophilic attack of the phenolic oxygen. tsijournals.com To make the process more cost-effective and practical, a catalytic cycle can be designed where the reduced palladium is reoxidized by a co-oxidant like a cupric salt and molecular oxygen, a principle well-known from the Wacker process. tsijournals.com

Cross-Coupling Reactions Involving Allylic Ethers

While the Claisen rearrangement is a primary pathway for the functionalization of this compound, the allylic ether moiety itself can participate in cross-coupling reactions, offering alternative synthetic strategies.

Suzuki–Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govmdpi.com While traditionally used for coupling aryl halides with boronic acids, its application has expanded to include other electrophiles. nih.gov The use of allylic ethers as coupling partners in Suzuki-Miyaura reactions has been a more recent and challenging development due to the relative inertness of the C-O bond in the ether. nih.gov

However, advancements have shown that palladium-catalyzed Suzuki-Miyaura couplings of allylic ethers with arylboronic acids are possible under specific conditions. nih.gov A significant breakthrough was the development of a general method for this coupling reaction in water at room temperature, facilitated by micellar catalysis using a nonionic amphiphile. nih.gov This approach allows for the coupling of functionalized allylic ethers with various arylboronic acids. nih.gov

Nickel-catalyzed Suzuki-Miyaura couplings have also been developed for the activation of C-O bonds in aryl ethers, providing an alternative to palladium catalysis. researchgate.net These methods often require the conversion of the phenol (B47542) to a more reactive ether derivative to achieve selective C-O bond cleavage. researchgate.net

Catalyst SystemSubstratesKey FeaturesReference
PdCl₂(DPEphos) in PTS/waterAllylic ethers and Arylboronic acidsRoom temperature, in water, micellar catalysis nih.gov
NiCl₂(dppf)Heteroaryl ethers and Arylboronic acidsSelective cleavage of C-O bonds researchgate.net

Regioselectivity and Stereoselectivity in Coupling Reactions

In transition metal-catalyzed coupling reactions, this compound serves as a key substrate where the regioselectivity and stereoselectivity of the product are critical outcomes. The control of these aspects is largely dictated by the catalyst system, the nature of the coupling partners, and the reaction conditions. The reaction typically proceeds through the formation of a π-allyl metal intermediate, and the subsequent nucleophilic attack determines the final product structure. mdpi.comresearchgate.net

Nickel-catalyzed cross-coupling reactions of allylic ethers, including this compound, with Grignard reagents have been shown to be highly regioselective. mdpi.comresearchgate.net For instance, the use of a pincer-type nickel(II) complex with an aryl Grignard reagent results in the selective activation of the allylic C(sp³)–O bond, leading preferentially to the linear coupled product. mdpi.comresearchgate.net In the reaction of this compound with aryl magnesium bromides, a linear-to-branched product ratio of greater than 99:1 has been achieved. The steric bulk of the o-tolyl group is a significant factor in directing this high regioselectivity.

Studies on related cinnamyl ethers show that they also yield linear products with high selectivity when reacted with arylmagnesium reagents. mdpi.comresearchgate.net However, when the allyl ether substrate contains a γ-alkyl substituent, a mixture of linear and branched isomers is often formed. mdpi.comresearchgate.net This outcome highlights that regioselectivity is influenced by a combination of maximizing resonance stabilization in the product and minimizing steric hindrance during the coupling of the Grignard reagent with the π-allyl nickel intermediate. mdpi.com Similarly, palladium-catalyzed Suzuki-Miyaura couplings of allylic ethers with arylboronic acids in aqueous media also favor the formation of linear products. nih.gov

The stereoselectivity of such reactions has also been investigated. In the isomerization of allyl ethers, cobalt PCNHCP pincer complexes have demonstrated the ability to control the E/Z stereochemistry of the resulting enol ether. acs.org While many isomerization reactions favor the thermodynamically more stable E-isomer, specific catalyst design can lead to the selective formation of the Z-isomer. acs.org

Table 1: Regioselectivity in Nickel-Catalyzed Cross-Coupling of Allylic Ethers

Allylic Ether Substrate Coupling Partner Catalyst System Product Selectivity (Linear:Branched) Yield (%) Reference
This compound Aryl Magnesium Bromide Ni(II) β-diketiminato complex >99:1 91
Cinnamyl phenyl ether p-tolylmagnesium bromide β-aminoketonato Ni(II) pincer complex Linear only 91-99 researchgate.net
Cinnamyl p-methoxyphenyl ether p-tolylmagnesium bromide β-aminoketonato Ni(II) pincer complex Linear only 96 nih.gov
γ-alkyl substituted allylic ether p-tolylmagnesium bromide β-aminoketonato Ni(II) pincer complex 54:46 96 mdpi.com

Allyl Ethers as Protecting Groups in Complex Molecule Synthesis

The allyl group is a widely utilized protecting group for hydroxyl functionalities in the synthesis of complex organic molecules. organic-chemistry.orgthieme-connect.com Its utility stems from its stability under a variety of reaction conditions, including those that are strongly acidic or basic, which allows for selective manipulation of other functional groups within the molecule. organic-chemistry.orgfiveable.me This stability enables orthogonal protection strategies, where multiple protecting groups can be removed selectively without affecting others. organic-chemistry.orgjocpr.com The allyl ether can be installed with ease using common and inexpensive reagents and can be cleaved under specific, mild conditions, making it an attractive choice in multistep syntheses. thieme-connect.comjocpr.com

Selective Protection and Deprotection Strategies for Hydroxyl Groups

The protection of a hydroxyl group as an allyl ether is typically achieved through a Williamson ether synthesis. highfine.com This involves reacting the alcohol with an allyl halide, such as allyl bromide, in the presence of a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). highfine.com The choice of base can be tailored to the acidity of the specific hydroxyl group being protected. highfine.com

Selective deprotection is a key advantage of the allyl group. jocpr.com The cleavage of the allyl ether can be accomplished without disturbing other sensitive functionalities or protecting groups, such as silyl (B83357) ethers, benzyl (B1604629) ethers, or acetates. jocpr.comorganic-chemistry.org This orthogonality is crucial in the synthesis of complex molecules like pharmaceuticals and natural products. jocpr.com

Deprotection strategies often involve a two-step process:

Isomerization: The allyl ether is first isomerized to a more labile prop-1-enyl ether (an enol ether). This is commonly achieved using a base such as potassium tert-butoxide (KOtBu) or a transition-metal catalyst. organic-chemistry.org

Hydrolysis: The resulting enol ether is then easily hydrolyzed under mild acidic conditions to release the free hydroxyl group. organic-chemistry.org

However, direct, one-step deprotection methods are often preferred and have been developed using various catalytic systems. organic-chemistry.org

Catalytic and Oxidative Cleavage Methods

A range of catalytic and oxidative methods have been developed for the direct cleavage of allyl ethers, offering mild conditions and high selectivity. organic-chemistry.org

Catalytic Cleavage: Transition-metal catalysts, particularly those based on palladium and nickel, are highly effective for deallylation.

Palladium-Catalyzed Cleavage: Palladium(0) complexes are widely used to cleave allyl ethers. These reactions typically proceed via the formation of a π-allyl-palladium intermediate. organic-chemistry.org The reaction is often performed in the presence of a nucleophile or a reducing agent that traps the allyl group. thieme-connect.com A mild method involves using Pd(PPh₃)₄ with a base like potassium carbonate in methanol, which can selectively cleave aryl allyl ethers in the presence of alkyl allyl ethers. organic-chemistry.org Other systems include using 10% Pd/C with ammonium (B1175870) formate (B1220265) or barbituric acid derivatives as the allyl scavenger. organic-chemistry.orgresearchgate.net

Nickel-Catalyzed Cleavage: Nickel-based catalysts provide an effective alternative to palladium. A combination of a nickel hydride (Ni-H) precatalyst and a Brønsted acid can induce deallylation through a double-bond migration followed by acid-induced hydrolysis. thieme-connect.comorganic-chemistry.org Another facile method uses a combination of diisobutylaluminium hydride (DIBAL) and a catalytic amount of [NiCl₂(dppp)]. nih.gov

Oxidative Cleavage: The allyl group can also be removed under oxidative conditions.

A method using an oxoammonium salt, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (4-NHAc-TEMPO⁺ BF₄⁻), can oxidatively cleave allyl ethers to their corresponding aldehydes under mild heating in a biphasic solvent system. rsc.orgresearchgate.netrsc.org The proposed mechanism involves hydride transfer from the allyl ether to the oxoammonium cation, followed by hydrolysis. rsc.org

Another approach involves a one-pot hydroxylation of the allyl double bond, followed by periodate (B1199274) scission of the resulting diol. organic-chemistry.org

Table 2: Selected Methods for the Cleavage of Allyl Ethers

Method Reagents/Catalyst Conditions Outcome Reference
Palladium-Catalyzed Pd(PPh₃)₄, K₂CO₃ Methanol Selective cleavage of aryl allyl ethers organic-chemistry.org
Palladium-Catalyzed 10% Pd/C, Ammonium Formate Mild, basic conditions Deprotection to phenol organic-chemistry.orgresearchgate.net
Nickel-Catalyzed Ni-H precatalyst, TsOH·H₂O Mild conditions Deprotection to alcohol/phenol thieme-connect.comorganic-chemistry.org
Nickel-Catalyzed [NiCl₂(dppp)], DIBAL - Deprotection to alcohol/phenol nih.gov
Oxidative Cleavage 4-NHAc-TEMPO⁺ BF₄⁻ Biphasic solvent, mild heat Forms corresponding aldehyde rsc.orgresearchgate.netrsc.org

Formation of Other Functionally Substituted Products

Beyond its role as a protecting group, the this compound moiety can be transformed into other valuable, functionally substituted products. The inherent reactivity of the allyl group and the aromatic ring allows for various synthetic manipulations.

A significant transformation is the tandem Claisen rearrangement followed by intramolecular hydroalkoxylation. When this compound is subjected to heat in subcritical water (e.g., at 280°C), it undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (Claisen rearrangement) to form an intermediate ortho-allyl phenol. This intermediate can then immediately undergo a subsequent intramolecular cyclization reaction. This tandem process results in the formation of 2-methyl-2,3-dihydrobenzofuran derivatives. This reaction provides a direct route to constructing the benzofuran ring system, a common scaffold in natural products and pharmacologically active compounds.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
o-cresol (B1677501)
2-methyl-2,3-dihydrobenzofuran
Allyl bromide
Sodium hydride
Dimethylformamide (DMF)
Tetrahydrofuran (THF)
Potassium tert-butoxide
Prop-1-enyl ether
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
Potassium carbonate
Ammonium formate
Barbituric acid
p-toluenesulfonic acid monohydrate (TsOH·H₂O)
Diisobutylaluminium hydride (DIBAL)
[NiCl₂(dppp)] (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride)
4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate
Iodine
Dimethyl sulfoxide (B87167) (DMSO)
Cinnamyl phenyl ether
Cinnamyl p-methoxyphenyl ether
p-tolylmagnesium bromide
Aryl magnesium bromide

Advanced Spectroscopic and Analytical Characterization in Research of Allyl O Tolyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Allyl o-tolyl ether and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the presence of the allyl and o-tolyl moieties.

¹H NMR spectroscopy is frequently employed to monitor the progress of reactions involving this compound. rsc.orghud.ac.uk By analyzing the chemical shifts and coupling constants of the protons, researchers can track the consumption of starting materials and the formation of products over time. For instance, in the synthesis of this compound, the disappearance of the signal corresponding to the hydroxyl proton of o-cresol (B1677501) and the appearance of new signals for the allylic protons confirm the progress of the etherification reaction.

Key proton signals for this compound include those for the allyl group and the o-tolyl group. The protons of the allyl group typically appear in the range of δ 5.2-6.0 ppm for the vinyl protons and around δ 4.6 ppm for the methylene (B1212753) protons attached to the oxygen atom. The aromatic protons of the o-tolyl group are observed between δ 6.8-7.2 ppm, while the methyl protons give a characteristic signal around δ 2.3 ppm.

A representative ¹H NMR data set for this compound is detailed in the table below.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-vinyl5.80-6.00m
H-vinyl (cis)5.25d10.0
H-vinyl (trans)5.40d17.3
O-CH4.55d5.7
Aromatic6.80-7.20m
CH2.30s
Data compiled from representative spectra and may vary slightly based on solvent and instrument conditions. magritek.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. This technique is particularly useful for identifying the products of reactions involving this compound, such as Claisen rearrangements or cyclization reactions. ethz.ch The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of isomers and the identification of new functional groups formed during a reaction.

For this compound, the ¹³C NMR spectrum shows distinct signals for the allylic carbons, the aromatic carbons, and the methyl carbon. The table below summarizes the characteristic ¹³C NMR chemical shifts.

Carbon Chemical Shift (δ, ppm)
C H₂=117.5
=C H-133.0
O-C H₂68.8
Aromatic C-O155.8
Aromatic C-CH₃130.8
Aromatic C-H112.0, 121.0, 127.0, 127.5
C H₃16.2
Data compiled from representative spectra and may vary slightly based on solvent and instrument conditions. doi.org

¹H NMR Spectroscopy in Reaction Monitoring

Mass Spectrometry (MS) for Product Identification and Mixture Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org It is also instrumental in identifying unknown products in a reaction mixture and elucidating fragmentation patterns, which can provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is extensively used to analyze the complex mixtures that can result from reactions of this compound. For example, in studies of the Claisen rearrangement of this compound, GC-MS can be used to separate and identify the starting material, the rearranged product (2-allyl-6-methylphenol), and any byproducts. uq.edu.au The retention time from the GC provides a measure of the compound's volatility and polarity, while the mass spectrum provides its molecular weight and fragmentation pattern, allowing for confident identification. nist.gov The NIST WebBook provides mass spectral data for this compound, which serves as a reference for its identification in complex mixtures. nist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. pressbooks.pubuobabylon.edu.iq It is based on the principle that different chemical bonds absorb infrared radiation at characteristic frequencies. masterorganicchemistry.comlibretexts.org In the context of this compound, IR spectroscopy can confirm the presence of the key functional groups: the C-O-C ether linkage, the C=C double bond of the allyl group, and the aromatic ring. nist.gov

The IR spectrum of this compound will exhibit characteristic absorption bands as detailed in the table below.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-HStretch3010-3100
Alkene C-HStretch3080-3140
Alkyl C-HStretch2850-2960
C=CStretch1640-1680
Aromatic C=CStretch1450-1600
C-O-C (ether)Stretch1200-1250
Data compiled from representative spectra and may vary slightly based on the physical state of the sample. pressbooks.publibretexts.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its reaction products. wdh.ac.id Column chromatography, often using silica (B1680970) gel as the stationary phase, is a common method for purifying the compound after its synthesis. ucla.edu The purity of the isolated compound can then be assessed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the quantification of the desired product and any impurities. Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of reactions and for the initial screening of product mixtures. researchgate.net

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for qualitatively monitoring the progress of chemical reactions involving this compound. wisc.eduumich.edu Its simplicity, speed, and low cost make it an indispensable tool in synthetic organic chemistry. wisc.eduthieme.de By spotting a small amount of the reaction mixture onto a TLC plate at various time intervals, chemists can observe the consumption of starting materials and the formation of products. wsu.edu

The separation on a TLC plate is based on the principle of differential partitioning of compounds between a stationary phase (typically silica gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu For reactions involving this compound, which is a moderately polar compound, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). wsu.edu The ratio of these solvents is adjusted to achieve optimal separation of the spots corresponding to the starting materials, intermediates, and the final product.

Detailed Research Findings:

In the synthesis of this compound, which is often prepared via a nucleophilic substitution reaction between an o-cresolate salt and an allyl halide, TLC can be used to track the disappearance of the starting phenol (B47542). Similarly, in reactions where this compound is a reactant, such as in Claisen rearrangement or cyclization reactions, TLC allows for the visualization of its conversion to the product. rsc.org

The progress of the reaction is determined by comparing the TLC profile of the reaction mixture over time. A typical TLC analysis would involve spotting the starting material, the reaction mixture, and sometimes a co-spot (a mixture of the starting material and the reaction mixture) on the same plate. wsu.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. The reaction is generally considered complete when the starting material spot is no longer visible by the chosen visualization method. rsc.org

Visualization of the spots on the TLC plate can be achieved through several methods. If the compounds are UV-active, they can be seen under a UV lamp (typically at 254 nm). wsu.edu For compounds that are not UV-active, various staining agents can be used. Common stains include potassium permanganate, which reacts with compounds that can be oxidized (like the allyl group), or a p-anisaldehyde solution followed by heating, which produces colored spots for a wide range of organic compounds. wsu.edursc.org

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography (GC) is a powerful analytical technique used for separating and quantifying volatile and thermally stable compounds, making it highly suitable for the analysis of this compound. This method is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. GC-FID is particularly useful for quantitative analysis due to its high sensitivity and linear response over a wide concentration range. rsc.org

In the context of research involving this compound, GC is employed to determine the purity of the compound, quantify its yield in a reaction, and analyze the composition of product mixtures. rsc.org For quantitative analysis, an internal standard method is often utilized. This involves adding a known amount of a non-interfering compound (the internal standard) to both the calibration standards and the sample to be analyzed. This helps to correct for variations in injection volume and detector response.

Detailed Research Findings:

Research on the reactions of allyl phenyl ethers, including this compound, has utilized GC-FID for the quantification of products. rsc.org For instance, in studies of tandem Claisen rearrangement and intermolecular hydroalkoxylation, GC analysis was used to determine the yield of the resulting dihydrobenzofuran derivatives. rsc.org

The choice of the GC column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase, such as one based on 5% phenyl polysiloxane, is often effective for separating aromatic ethers like this compound from related compounds. scispace.com The operating conditions, including oven temperature program, injector and detector temperatures, and carrier gas flow rate, are optimized to ensure sharp peaks and good resolution.

X-ray Crystallography of Related Metal Complexes and Derivatives

While the crystal structure of this compound itself is not commonly reported due to its liquid state at room temperature, X-ray crystallography plays a crucial role in elucidating the three-dimensional structure of its metal complexes and solid derivatives. This technique provides precise information on bond lengths, bond angles, and coordination geometries, which is invaluable for understanding the steric and electronic properties of ligands and their influence on the reactivity of metal centers.

The tolyl group, present in this compound, can be part of more complex ligand systems that coordinate to transition metals. The structural analysis of such complexes can provide insights into how the tolyl moiety and potentially the allyl group (or its derivatives) interact with the metal.

Detailed Research Findings:

The structural data obtained from these related compounds are critical for designing new catalysts and understanding reaction mechanisms where this compound or its derivatives might act as ligands or substrates.

Conclusion and Future Research Directions

Summary of Key Findings on Allyl o-tolyl Ether Reactivity

This compound is a versatile reagent in organic synthesis, primarily recognized for its participation in two significant reaction types: the Claisen rearrangement and metal-catalyzed cross-coupling reactions.

The Claisen rearrangement , a nist.govnist.gov-sigmatropic rearrangement, is a thermally induced intramolecular process that converts this compound into 2-allyl-o-cresol. libretexts.org This reaction typically requires elevated temperatures, often above 120°C. The mechanism is concerted, proceeding through a cyclic six-membered transition state. libretexts.org The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable aromatic phenol (B47542). libretexts.org

Metal-catalyzed reactions have expanded the synthetic utility of this compound beyond rearrangement chemistry. Notably, nickel-catalyzed cross-coupling reactions have been developed to activate the C–O bond. For instance, a pincer-type nickel(II) complex can catalyze the cross-coupling of this compound with aryl Grignard reagents, selectively forming C(sp³)–C(sp²) bonds. mdpi.com This reaction proceeds via the oxidative addition of the allylic C–O bond to a nickel(0) species, forming a π-allyl intermediate.

Furthermore, tandem reactions involving this compound have been explored. One such process is the tandem Claisen rearrangement/intramolecular hydroalkoxylation (CR-IH) . In subcritical water at high temperatures (e.g., 280°C), this compound first undergoes Claisen rearrangement to 2-allyl-o-cresol, which then cyclizes via intramolecular hydroalkoxylation to yield 2-methyl-2,3-dihydrobenzofuran derivatives. The use of catalysts like HZSM-5 zeolite can enhance the regioselectivity of the cyclization step. rsc.org

The reactivity of this compound is influenced by its unique structural features, including the ortho-tolyl group which imparts specific steric and electronic properties compared to other allyl aryl ethers.

Unresolved Questions and Challenges in this compound Research

Despite the understanding of its fundamental reactivity, several challenges and unresolved questions remain in the study of this compound and the broader class of allyl aryl ethers.

Controlling Selectivity in Catalytic Reactions: A primary challenge is achieving high levels of selectivity (regio-, diastereo-, and enantio-) in catalytic transformations. While some nickel-catalyzed cross-coupling reactions show excellent regioselectivity for the linear product, developing catalytic systems that can selectively provide the branched isomer remains an area for improvement. mdpi.com For the Claisen rearrangement, developing enantioselective variants that can create chiral centers with high fidelity is a significant hurdle, often requiring complex chiral catalysts or auxiliaries. thieme-connect.deorganic-chemistry.org

Milder Reaction Conditions: Many reactions involving this compound, particularly the thermal Claisen rearrangement, require harsh conditions such as high temperatures. libretexts.org A continuing challenge is the development of catalysts that can facilitate these transformations under milder, more energy-efficient conditions. While Lewis acids and microwave irradiation have shown promise for the Claisen rearrangement of related ethers, their application and optimization for this compound specifically is not fully explored. thieme-connect.de

Expanding the Scope of Cross-Coupling Partners: Research on the cross-coupling reactions of this compound has primarily focused on aryl Grignard reagents. mdpi.com A key challenge is to expand the scope of nucleophiles to include a wider variety of organometallic reagents (e.g., organoboron, -zinc, -silicon) and other functional groups, which would significantly increase the synthetic versatility of this substrate. beilstein-journals.orgacs.org

Mechanistic Elucidation: While the general mechanisms for the Claisen rearrangement and some catalytic cycles are understood, a deeper, quantitative understanding is often lacking. For catalytic systems, identifying the precise nature of the active catalyst and all intermediates in the catalytic cycle can be challenging. For instance, discrepancies in reported catalytic activities for allyl ether cleavage highlight the need for systematic studies that account for variables like solvent polarity and catalyst loading.

Emerging Trends and Potential New Applications in Organic Synthesis

The field of allyl aryl ether chemistry is continually evolving, with several emerging trends pointing toward new applications for compounds like this compound.

Asymmetric Catalysis: A major trend is the development of enantioselective catalytic methods. For the synthesis of chiral allyl aryl ethers, iridium(I)-catalyzed decarboxylative allylic etherification of aryl allyl carbonates has emerged as a powerful technique, providing access to enantioenriched products with high stereoselection. organic-chemistry.org Similarly, asymmetric Claisen rearrangements enabled by the catalytic asymmetric synthesis of di(allyl) ethers represent a promising strategy for creating stereogenic centers. organic-chemistry.org Applying these advanced catalytic systems to this compound could unlock new pathways to valuable chiral building blocks.

Tandem and Cascade Reactions: There is growing interest in designing tandem or cascade reactions that can build molecular complexity in a single step. The CR-IH reaction of allyl phenyl ethers in subcritical water is an example of this trend. rsc.org Future research could focus on designing novel cascades initiated by the rearrangement or functionalization of this compound, integrating it into more complex synthetic sequences. For example, combining a metal-catalyzed C-O bond activation with a subsequent cyclization or cross-coupling event in a one-pot process is a promising direction.

Photoredox and Electrocatalysis: The use of photoredox and electrocatalysis to initiate organic transformations under mild conditions is a rapidly expanding area. These methods could provide new ways to activate the C-O bond of this compound or to generate radical intermediates for novel C-C or C-heteroatom bond formations, potentially avoiding the need for high temperatures or stoichiometric reagents.

Sustainable Chemistry: A significant trend is the move towards more sustainable synthetic methods. This includes the use of earth-abundant metal catalysts (e.g., iron, cobalt, nickel) instead of precious metals, performing reactions in green solvents like water, and developing recyclable catalysts. mdpi.comresearchgate.net Research on palladium catalysts supported on magnetic nanoparticles for the synthesis of allyl aryl ethers in water exemplifies this trend. researchgate.net

Methodological Advancements in Studying Allyl Aryl Ethers

Advances in analytical and computational techniques are providing deeper insights into the behavior of allyl aryl ethers like this compound.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to study the mechanisms of reactions involving allyl aryl ethers. nih.govresearchgate.netdoi.org These theoretical studies can calculate the energies of transition states and intermediates, providing detailed information on reaction pathways. For example, joint experimental and theoretical studies on the rearrangement of allyl p-tolyl ether have confirmed that the reaction proceeds through an asynchronous concerted mechanism. researchgate.netdoi.org Such computational approaches can help rationalize observed selectivity and guide the design of new experiments and catalysts.

Advanced Spectroscopic and Analytical Techniques: The characterization of this compound and its reaction products relies on a suite of spectroscopic methods. High-resolution Nuclear Magnetic Resonance (¹H and ¹³C NMR) is crucial for confirming the structure of isomers and products. chemicalbook.comchemicalbook.com Fourier-Transform Infrared (FT-IR) spectroscopy helps identify functional groups, such as the ether linkage. The use of Gas Chromatography-Mass Spectrometry (GC-MS) is essential for monitoring reaction progress and quantifying product yields and purity.

Kinetic Studies: Detailed kinetic studies, both experimental and theoretical, are critical for understanding reaction mechanisms. By measuring reaction rates under various conditions (e.g., different temperatures, solvents), researchers can determine key kinetic parameters like activation energy (Ea) and entropy of activation (ΔS‡). researchgate.netdoi.org These data are invaluable for distinguishing between different proposed mechanisms, such as concerted versus stepwise pathways. doi.org

In-situ Reaction Monitoring: Methodologies that allow for the real-time monitoring of reactions are becoming more prevalent. Techniques like in-situ IR or NMR spectroscopy can provide a continuous view of the concentration of reactants, intermediates, and products, offering a more dynamic picture of the reaction progress than traditional endpoint analysis.

Q & A

Q. What are the standard synthetic routes for preparing allyl o-tolyl ether, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution between sodium o-tolyloxide and allyl halides (e.g., allyl bromide) under reflux in a polar aprotic solvent. Key parameters include temperature control (~80–100°C), stoichiometric ratios (1:1.2 allyl halide to phenoxide), and reaction time (4–6 hours). Post-synthesis purification involves distillation or column chromatography to isolate the product from unreacted starting materials . Optimization studies using orthogonal experimental designs (e.g., L25(4^5)) can systematically evaluate variables like pH, temperature, and molar ratios to maximize yield .

Q. How is this compound characterized spectroscopically, and what analytical techniques are critical for validation?

Characterization relies on ¹H/¹³C NMR to confirm the allyl (–CH₂–CH=CH₂) and o-tolyl (–O–C₆H₄–CH₃) moieties. Key NMR signals include:

  • Allyl protons: δ 5.8–5.2 ppm (vinyl CH₂), δ 4.6 ppm (O–CH₂–).
  • o-Tolyl protons: δ 7.2–6.8 ppm (aromatic), δ 2.3 ppm (–CH₃). FT-IR confirms ether linkages (C–O–C stretch at ~1200 cm⁻¹). GC-MS or HPLC quantifies purity (>95% typical for research-grade synthesis) .

Q. What are the common cleavage methods for allyl ethers, and how do acidic vs. catalytic conditions compare?

Traditional cleavage uses strong acids (e.g., HCl in dioxane), but catalytic methods with RhCl(PPh₃)₃ or Pd(0) complexes offer milder conditions. For example, Rh-catalyzed cleavage in aqueous ethanol at reflux achieves >90% yield of alcohols (e.g., menthol from menthyl allyl ether). Acidic hydrolysis (pH 2) is rapid but less selective for sensitive substrates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in transition-metal-catalyzed reactions?

Computational studies (e.g., DFT) reveal that Pd(0) complexes form π-complexes with the allyl group, stabilizing intermediates via van der Waals interactions. The o-tolyl group’s steric bulk directs regioselectivity, favoring allylic C–O bond activation over aryl–O cleavage. Entropic penalties at low concentrations disfavor pre-association of reactants, making the catalytic cycle substrate-dependent .

Q. How can this compound be utilized in photopolymerization, and what photoinitiators enhance crosslinking efficiency?

Allyl ethers undergo radical-mediated copolymerization with maleimides under visible light. Camphorquinone (0.5–1.0 wt%) paired with amine co-initiators (e.g., ethyl 4-dimethylaminobenzoate) accelerates crosslinking, achieving >95% conversion in <60 seconds. Simulated sunlight (λ > 400 nm) activates the system, making it suitable for eco-friendly coatings .

Q. What strategies resolve contradictions in reported catalytic activities for allyl ether cleavage across studies?

Discrepancies arise from solvent polarity (e.g., aqueous vs. anhydrous ethanol), catalyst loading (2–5 mol%), and substrate steric effects. Rhodium catalysts outperform PdCl₂ in protic solvents due to stronger Lewis acidity, while bulky substrates (e.g., cholesteryl allyl ether) require longer reaction times. Systematic benchmarking against control substrates (e.g., allyl methyl ether) is recommended .

Q. How do computational models predict the thermodynamics of allyl ether association with metal catalysts?

Energy profiles calculated via ab initio methods show that van der Waals complexes (e.g., Pd-2a in Pd(0)-allyl systems) are enthalpically stabilized but entropically disfavored. Gibbs free energy analysis under experimental conditions (low concentration, 25–80°C) identifies the resting state as separate reactants, not pre-associated complexes, guiding catalyst design for improved turnover .

Methodological Considerations

Q. What experimental designs are optimal for optimizing allyl ether reactions with biomolecules (e.g., peptides)?

Orthogonal arrays (e.g., L25(4^5)) test variables like pH (8–11), temperature (30–60°C), and molar ratios. For allyl glycidyl ether reacting with collagen peptides, optimal conditions are pH 10.5, 45°C, 8 hours, and a 1.3:1 ether-to-amine ratio, achieving 93% conversion of primary amines .

Q. How are allyl ethers integrated into advanced materials (e.g., heat-resistant polymers)?

Copolymerization with polyimides or styrene-alcohol derivatives enhances thermal stability (Tg > 200°C). Allyl glycidyl ether’s epoxide group enables crosslinking in epoxy resins, while allyl maleate improves flame resistance in polyesters .

Data Contradictions & Validation

  • Catalyst Performance : Rhodium vs. palladium efficiency varies with substrate structure. Validate via controlled replicates using standardized substrates .
  • Polymerization Yields : Discrepancies in photoinitiator efficiency (e.g., camphorquinone vs. 4-component systems) require spectral overlap analysis between initiator absorbance and light source .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl o-tolyl ether
Reactant of Route 2
Reactant of Route 2
Allyl o-tolyl ether

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